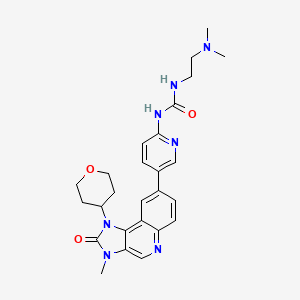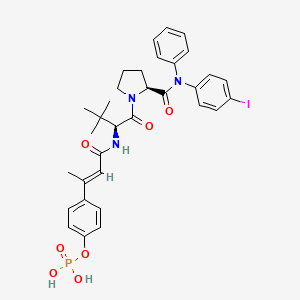
RXR antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXR antagonist 2 is a compound that targets the retinoid X receptor (RXR), a member of the nuclear receptor superfamily. RXRs play a crucial role in regulating gene expression, cellular differentiation, and metabolic processes. This compound is used as a chemical tool in biological research and has potential therapeutic applications in treating diseases such as diabetes and allergies .
Preparation Methods
The synthesis of RXR antagonist 2 involves several steps, including the formation of a dibenzodiazepine skeleton. One of the first RXR antagonists, HX531, contains this skeleton and functions via the RXR-PPARγ heterodimer . The synthetic route typically involves quantum mechanics calculations and molecular mechanical docking simulations to study the docking mode of the compound with the human RXRα ligand-binding domain
Chemical Reactions Analysis
RXR antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various nucleophiles .
Scientific Research Applications
RXR antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of RXRs. In biology, it helps researchers understand the role of RXRs in cellular processes and disease mechanisms. In medicine, this compound has potential therapeutic applications for treating diseases such as diabetes, allergies, and certain types of cancer . In industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
RXR antagonist 2 exerts its effects by interfering with the binding of RXR agonists to RXRs . This prevents the activation of RXR-mediated gene expression and disrupts the normal function of RXRs. The molecular targets of this compound include the ligand-binding domain of RXRs, which undergoes conformational changes upon binding . These changes prevent the recruitment of coactivators and inhibit transcriptional activation.
Comparison with Similar Compounds
RXR antagonist 2 is unique compared to other RXR antagonists due to its specific structure and binding properties. Similar compounds include HX531 and LG100754, which also target RXRs but have different binding modes and effects . HX531 acts as an antagonist for both RXR homodimers and heterodimers, while LG100754 is an antagonist for RXR homodimers and an agonist for RXR heterodimers . The uniqueness of this compound lies in its ability to selectively inhibit RXR-mediated gene expression without affecting other nuclear receptors.
Properties
Molecular Formula |
C29H35F3N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36) |
InChI Key |
NELPEUCFJDAMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)



